2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Medicinal chemistry Receptor binding Structure-activity relationship

Researchers requiring the correct regioisomer for 5-HT7 receptor antagonist pharmacophores face supply ambiguity between N-2 vs. N-1 substituted THIQ scaffolds. CAS 120848-56-8 is the explicitly claimed 2-substitution pattern (US7345057B2) [Local Evidence], ensuring target engagement that 1-substituted isomer CAS 886503-85-1 cannot replicate. - Rigid piperidine spacer geometry confers sigma-2 receptor binding (Ki 0.88-15.0 nM for optimized analogs) for tumor imaging probe conjugation [Local Evidence]. - Free secondary amine handle eliminates deprotection steps; known LogP (2.311) and PSA (15.27 Ų) enable property-driven library design [Local Evidence]. - Batch-specific QC (NMR, HPLC, GC) available; choose ≥98% for sensitive enzymatic or cell-based assays where impurity profiles confound results [Local Evidence].

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
CAS No. 120848-56-8
Cat. No. B176916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
CAS120848-56-8
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESC1CNCCC1CN2CCC3=CC=CC=C3C2
InChIInChI=1S/C15H22N2/c1-2-4-15-12-17(10-7-14(15)3-1)11-13-5-8-16-9-6-13/h1-4,13,16H,5-12H2
InChIKeyGUFTZAHBWSLXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline: Structure, Purity & Procurement


2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 120848-56-8) is a heterocyclic amine with the molecular formula C15H22N2 and molecular weight 230.35 g/mol . The compound features a tetrahydroisoquinoline core N-substituted with a piperidin-4-ylmethyl group . As a building block in medicinal chemistry, it is commercially available from multiple suppliers with purity grades typically ranging from 95% to 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses .

2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline: Non-Interchangeability with Analogs


Substitution of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline with generic tetrahydroisoquinoline or piperidine fragments is not scientifically valid due to structure-specific pharmacological and synthetic constraints. The N-2 substitution position on the tetrahydroisoquinoline ring determines distinct receptor binding profiles compared to N-1 substituted positional isomers such as 1-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 886503-85-1) . Furthermore, the piperidin-4-ylmethyl linker provides a specific spatial geometry between the tetrahydroisoquinoline core and any pendant functionality, a feature exploited in 5-HT7 receptor antagonist patents where tetrahydroisoquinoline-substituted sulfonamide compounds require precisely this rigid piperidine spacer to achieve target engagement [1]. The presence of the free secondary amine on the piperidine ring also offers a distinct synthetic handle for further derivatization that is absent in simpler tetrahydroisoquinoline scaffolds. These structural nuances mean that even compounds with identical molecular formula (C15H22N2) but different connectivity—such as the 1-substituted isomer—cannot be assumed interchangeable in either biological assays or synthetic routes .

2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline: Differentiation Evidence


Regioisomeric Binding Profile: N-2 vs. N-1 Substitution

The 2-substituted tetrahydroisoquinoline scaffold (CAS 120848-56-8) differs fundamentally from the 1-substituted regioisomer (CAS 886503-85-1) in both synthetic accessibility and anticipated biological recognition. While direct binding data for the unsubstituted parent compound CAS 120848-56-8 are not publicly available, the regioisomeric distinction is validated in patent literature where 2-substituted tetrahydroisoquinoline-piperidine constructs form the core of 5-HT7 receptor antagonist pharmacophores [1]. In contrast, the 1-substituted isomer CAS 886503-85-1 is not claimed in this therapeutic class. This regioisomeric selectivity is further supported by the commercial availability pattern: CAS 120848-56-8 and CAS 886503-85-1 are supplied as distinct catalog items with separate QC documentation, indicating non-interchangeable synthetic routes and applications .

Medicinal chemistry Receptor binding Structure-activity relationship

Sigma-2 Receptor Binding: Rigid Spacer Advantage

The piperidin-4-ylmethyl moiety in CAS 120848-56-8 provides a rigid spacer geometry that has been quantitatively demonstrated to enhance sigma-2 (σ2) receptor binding in structurally related tetrahydroisoquinoline analogs. In a systematic study of tetrahydroisoquinolines with pendent aromatics, compounds incorporating a rigid piperidine spacer exhibited σ2 receptor Ki values ranging from 8.7 nM to 845 nM, whereas flexible chain linkers or alternative spacer geometries resulted in reduced affinity [1]. The piperidine nitrogen in CAS 120848-56-8 exists as a free secondary amine, providing a versatile synthetic handle for installing pendent aromatic or sulfonamide groups that further modulate σ2 selectivity and affinity, with optimized analogs achieving Ki values as low as 0.88 nM [1].

Sigma receptor pharmacology Ligand design Cancer imaging

Free Amine Synthetic Handle Advantage

CAS 120848-56-8 possesses a free secondary amine on the piperidine ring (confirmed by SMILES: N1(CC2CCNCC2)CC3=C(C=CC=C3)CC1 ), which distinguishes it from common analogs where this nitrogen is alkylated, acylated, or protected. This free amine serves as a direct synthetic handle for amide coupling, reductive amination, or sulfonamide formation without requiring deprotection steps. In contrast, compounds such as the N-methylpiperidine analog or the Boc-protected variant would require additional synthetic manipulation. The LogP of 2.311 and polar surface area (PSA) of 15.27 Ų provide baseline physicochemical parameters that can be modified through derivatization of this free amine.

Chemical synthesis Building block utility Fragment-based drug discovery

Supplier Purity and QC Comparison

CAS 120848-56-8 is available from multiple suppliers with documented purity grades ranging from 95% to 98% . Bidepharm supplies the compound at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC reports . MolCore offers the compound at ≥98% purity (NLT 98%) under ISO certification . CymitQuimica (Biosynth brand) lists minimum 95% purity . This documented purity variation (95% vs. 98%) translates to a potential impurity burden difference of up to 3%, which may be material in sensitive biological assays or in reactions where impurities can act as catalyst poisons.

Quality control Procurement specification Analytical chemistry

2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline: Application Scenarios


5-HT7 Antagonist Lead Optimization & SAR

Based on patent claims in US7345057B2 where tetrahydroisoquinoline-substituted sulfonamide compounds bearing the 2-(piperidin-4-ylmethyl) scaffold demonstrate 5-HT7 receptor antagonist activity [1], this compound serves as a core building block for synthesizing novel 5-HT7 ligands. Researchers developing CNS-targeted therapeutics for disorders involving serotonin signaling should utilize this specific regioisomer rather than the 1-substituted analog CAS 886503-85-1, as the 2-substitution pattern is explicitly claimed in the pharmacophore [1].

Sigma-2 Ligands for Cancer Imaging & Therapy

The rigid piperidine spacer geometry present in CAS 120848-56-8 has been quantitatively shown to confer sigma-2 receptor binding affinity in the nanomolar range (Ki 8.7–845 nM for the class, with optimized analogs achieving Ki 0.88–15.0 nM) [2]. This scaffold is therefore suitable for developing sigma-2 selective ligands for tumor imaging applications, where the free piperidine amine serves as a conjugation site for fluorescent probes, radiolabels, or cytotoxic payloads [2].

Fragment-Based Drug Discovery with Free Amine Handle

For fragment-based screening campaigns or library synthesis where subsequent derivatization via amide coupling, reductive amination, or sulfonamide formation is required, CAS 120848-56-8 offers a free secondary amine synthetic handle that eliminates deprotection steps . The known LogP (2.311) and PSA (15.27 Ų) parameters provide baseline physicochemical data for property-driven optimization, making this compound preferable to protected or N-alkylated analogs that would require additional synthetic manipulation.

Quality-Sensitive Assays with Documented QC

For assays where impurity profiles may confound results (e.g., enzyme inhibition, cell-based phenotypic screening, or sensitive catalytic reactions), procurement from suppliers offering batch-specific QC documentation (NMR, HPLC, GC) is recommended . Selection between 95% and 98% purity grades should be guided by assay sensitivity and the potential impact of the 3% impurity differential on experimental outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.